Physicochemical Differentiation: Calculated LogP and Molecular Weight Comparison
The target compound exhibits a calculated XLogP3 of 2.9, a key determinant of lipophilicity and membrane permeability. This value is significantly higher than the less-halogenated analog, 2-chloro-6-fluorobenzoic acid (MW 174.56 g/mol, XLogP3 ~1.8), due to the addition of a bromine atom. This difference in lipophilicity directly impacts the compound's suitability for optimizing lead compounds in medicinal chemistry programs targeting specific distribution profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-Chloro-6-fluorobenzoic acid, XLogP3 ~1.8 |
| Quantified Difference | +1.1 log units |
| Conditions | Computational prediction (XLogP3 method) |
Why This Matters
A higher LogP value guides the selection of building blocks for increasing the lipophilicity of drug candidates, impacting absorption and distribution.
